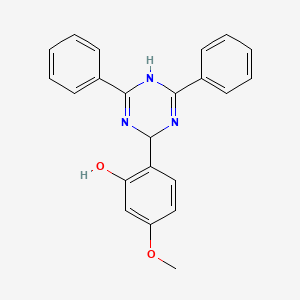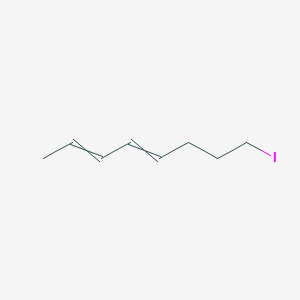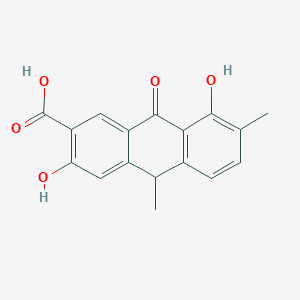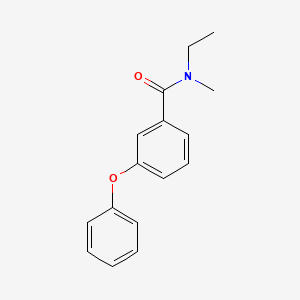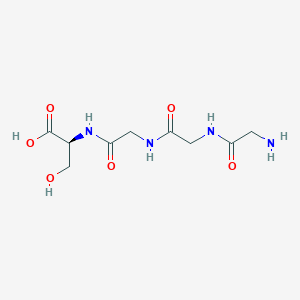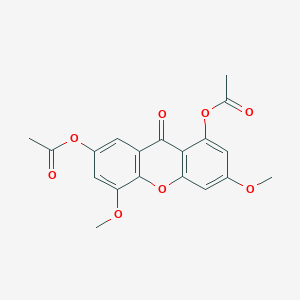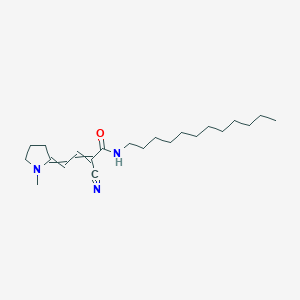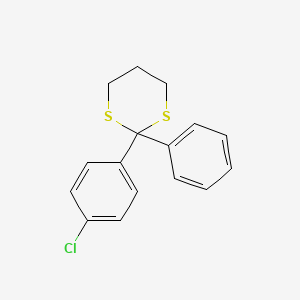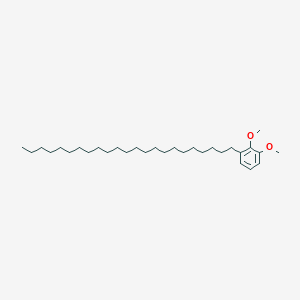![molecular formula C11H25O4PSi B14261675 Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate CAS No. 252751-17-0](/img/structure/B14261675.png)
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C11H27O4PSi. This compound is characterized by the presence of a phosphonate group, an ethoxy group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate typically involves the reaction of phosphonates with various reagents. One common method is the cross-coupling reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale adaptations of laboratory synthesis techniques. For example, the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids can be scaled up for industrial production . This method uses Cu2O/1,10-phenanthroline as a catalytic system and is efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in chemical synthesis and industry .
Aplicaciones Científicas De Investigación
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mecanismo De Acción
The mechanism of action of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate include:
- Diethyl phosphonate
- Trimethylsilyl phosphonate
- Ethyl phosphonate
Uniqueness
What sets this compound apart from these similar compounds is the combination of the ethoxy and trimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it particularly useful in various chemical reactions and applications .
Propiedades
Número CAS |
252751-17-0 |
|---|---|
Fórmula molecular |
C11H25O4PSi |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
(1-diethoxyphosphoryl-2-ethoxyethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H25O4PSi/c1-7-13-10-11(17(4,5)6)16(12,14-8-2)15-9-3/h10H,7-9H2,1-6H3 |
Clave InChI |
XIUHTLFDFMGJHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C([Si](C)(C)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


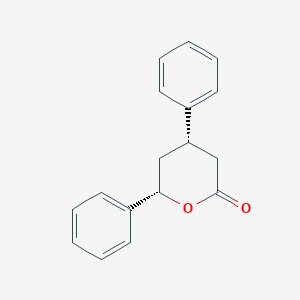
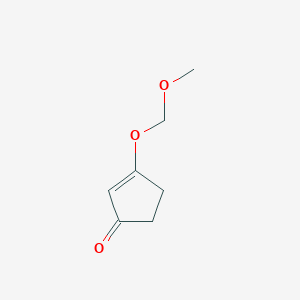
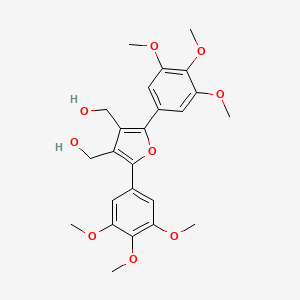
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
